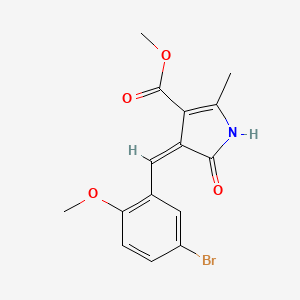![molecular formula C19H14ClN3O2 B5912627 phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime acts as a chelating agent, binding to metal ions and forming stable complexes. In nuclear waste management, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime selectively binds to actinides and lanthanides, allowing for their separation from other radioactive elements. In pharmaceuticals, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has been shown to have low toxicity and is relatively safe for use in laboratory experiments. In vitro studies have shown that phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has anticancer properties and can induce apoptosis in cancer cells. However, further studies are needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is its versatility in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. Its simple synthesis method and low toxicity make it a suitable candidate for laboratory experiments. However, its limited solubility in water can pose a challenge in certain applications.
Zukünftige Richtungen
There are several future directions for phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime research, including its potential use in drug delivery systems, as a biosensor, and in environmental remediation. Its ability to selectively bind to metal ions makes it a promising candidate for drug delivery systems, while its chelating properties can be utilized in biosensors for metal ion detection. Additionally, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime can be used in environmental remediation to remove heavy metals from contaminated soil and water. Further studies are needed to explore these potential applications of phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime.
Conclusion:
In conclusion, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is a versatile chemical compound that has potential applications in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. Its simple synthesis method and low toxicity make it a suitable candidate for laboratory experiments. Further studies are needed to explore its potential applications in drug delivery systems, biosensors, and environmental remediation.
Synthesemethoden
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is synthesized through a reaction between 4-pyridinylmethyl ketone and chloroformic acid. The reaction proceeds in the presence of triethylamine and produces phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime as a white solid. The synthesis of phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential applications in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. In nuclear waste management, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is used as a ligand to extract actinides and lanthanides from radioactive waste solutions. In analytical chemistry, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is used as a chelating agent to separate and analyze metal ions. In pharmaceuticals, phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-7-4-8-17(13-16)22-19(24)25-23-18(14-5-2-1-3-6-14)15-9-11-21-12-10-15/h1-13H,(H,22,24)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMCTZEGLHWMT-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)